

Protocol for the Enantioselective Chemical Synthesis of 8(R)-HETE

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Compound of Interest

Compound Name: 8(R)-Hete

Cat. No.: B035056

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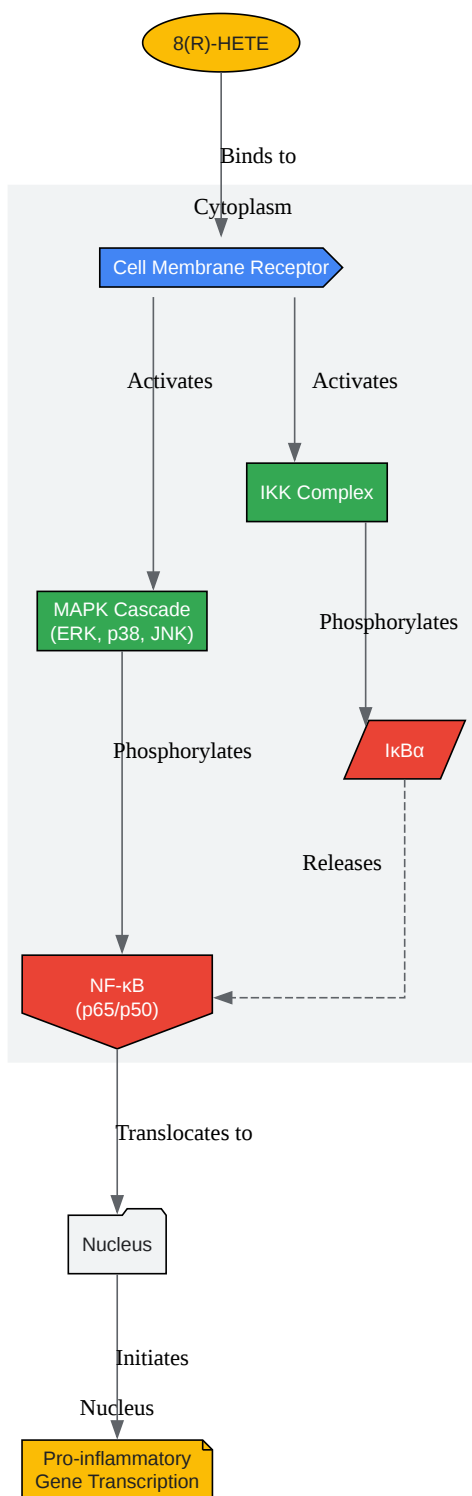
For Researchers, Scientists, and Drug Development Professionals

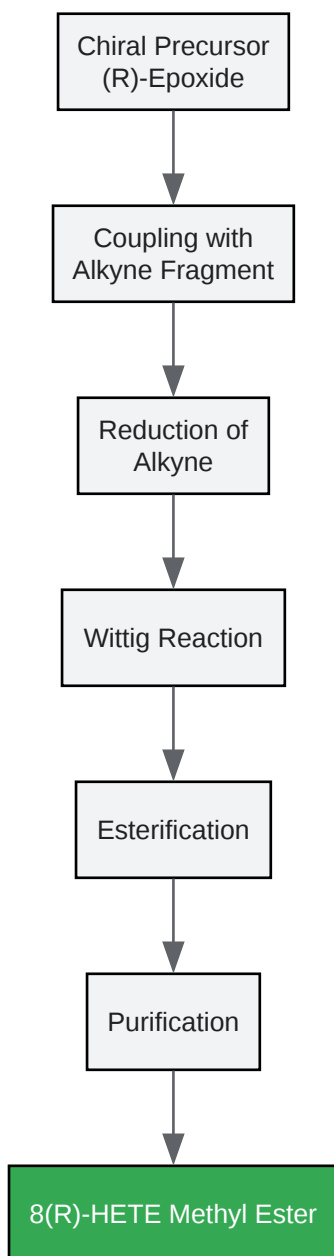
Introduction

8(R)-hydroxyeicosatetraenoic acid (**8(R)-HETE**) is a bioactive lipid metabolite of arachidonic acid. While the S-enantiomer, 8(S)-HETE, is a well-characterized product of lipoxygenase pathways in mammals, **8(R)-HETE** is found in marine invertebrates and its distinct biological activities are of growing interest. The stereospecific synthesis of **8(R)-HETE** is crucial for investigating its specific roles in cellular signaling and for its potential as a pharmacological agent. This document provides a detailed, albeit hypothetical, protocol for the chemical synthesis of **8(R)-HETE**, based on established methodologies for the synthesis of related eicosanoids. The protocol is designed to be a practical guide for researchers in organic chemistry and drug discovery.

Signaling Pathway of 8-HETE

8-HETE has been demonstrated to be involved in inflammatory responses through the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF- κ B) signaling pathways. Activation of these pathways can lead to the transcription of pro-inflammatory genes.





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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com